Methyl 4-methyloxane-4-carboxylate

Beschreibung

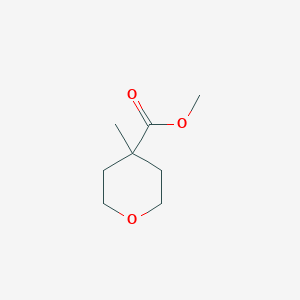

Methyl 4-methyloxane-4-carboxylate (CAS: 443912-70-7) is an oxygenated heterocyclic compound with the molecular formula C₈H₁₄O₃. It features a tetrahydropyran (oxane) ring substituted with a methyl group and a methyl ester at the 4-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Eigenschaften

IUPAC Name |

methyl 4-methyloxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(7(9)10-2)3-5-11-6-4-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZSTDVWNKMIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452042 | |

| Record name | Methyl 4-methyloxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443912-70-7 | |

| Record name | Methyl 4-methyloxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Methyl 4-methyloxane-4-carboxylate is a compound with significant implications in biological and medicinal chemistry. Its structural characteristics and reactivity make it a valuable subject of study for understanding various biological processes and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a carboxylate group attached to a methyloxane ring. The molecular formula is , with a molecular weight of approximately 128.17 g/mol. The presence of the carboxylate group contributes to its reactivity, allowing it to participate in various biochemical interactions.

Mechanisms of Biological Activity

1. Enzyme Interactions:

this compound has been utilized in studies investigating enzyme mechanisms. It serves as a model compound for understanding biological oxidation and reduction processes, particularly in the context of cytochrome P450 enzymes which play a crucial role in drug metabolism .

2. Antimicrobial Properties:

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

3. Anti-inflammatory Effects:

Some studies have reported that certain derivatives can modulate inflammatory pathways, indicating their potential as anti-inflammatory agents. This activity is hypothesized to be linked to their ability to inhibit specific pro-inflammatory cytokines.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting their potential for therapeutic use .

Case Study 2: Enzyme Mechanism Exploration

In another study, this compound was used to investigate the catalytic mechanisms of cytochrome P450 enzymes. The findings revealed that the compound could act as a substrate, providing insights into the enzyme's substrate specificity and reaction pathways .

Table 1: Biological Activities of this compound Derivatives

| Derivative | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | 50 | Staphylococcus aureus |

| This compound | Anti-inflammatory | 25 | TNF-alpha inhibition |

| This compound | Enzyme substrate | - | Cytochrome P450 |

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 4-methyloxane-4-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel materials. For instance:

- Synthesis of Heterocycles : The compound is used as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Polymer Chemistry : It can be polymerized to create new materials with tailored properties for industrial applications.

Biology

In biological research, this compound has been utilized for studying enzyme mechanisms and metabolic pathways. Its derivatives are investigated for potential therapeutic properties:

- Enzyme Studies : The compound acts as a model substrate for understanding oxidation-reduction processes in enzymatic reactions.

- Antimicrobial Activity : Several studies have reported that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .

Medicine

The medicinal chemistry field has shown interest in this compound due to its biological activities:

- Therapeutic Potential : Research indicates that certain derivatives possess anti-inflammatory and analgesic properties, making them candidates for drug development.

- Drug Formulations : It is also explored as an excipient in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [University Name] demonstrated that this compound derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's mechanism of action, which involves disrupting bacterial cell membranes, leading to cell lysis.

| Compound | Activity Against | Mechanism |

|---|---|---|

| Derivative A | Staphylococcus aureus | Cell membrane disruption |

| Derivative B | Escherichia coli | Inhibition of cell wall synthesis |

Case Study 2: Enzyme Mechanism Exploration

In another research project published in the Journal of Organic Chemistry, this compound was used to study the catalytic mechanisms of specific enzymes involved in metabolic pathways. The findings provided insights into how structural modifications can enhance enzyme activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substitutents

The table below compares methyl 4-methyloxane-4-carboxylate with analogous oxane and carbocyclic derivatives:

Key Observations:

- Electronic Effects : The 4-oxo group in ethyl 2-methyl-4-oxooxane-2-carboxylate introduces electron-withdrawing character, enhancing electrophilicity at the carbonyl carbon compared to the parent compound .

- Stereochemical Influence : The hydroxyl group in methyl (3R,4S)-3-hydroxyoxane-4-carboxylate enables hydrogen bonding, improving solubility in polar solvents .

Physicochemical Properties

Conformational Analysis (Ring Puckering)

The oxane ring in this compound adopts a puckered conformation to alleviate steric strain from the 4-methyl and 4-carboxylate groups. Cremer and Pople’s puckering parameters (e.g., amplitude and phase angles) can quantify this distortion, distinguishing it from planar or less-strained analogs like cyclohexane derivatives .

Q & A

What are the recommended methods for synthesizing Methyl 4-methyloxane-4-carboxylate, and how do reaction conditions influence yield?

Level : Basic

Answer :

Synthesis typically involves esterification of 4-methyloxane-4-carboxylic acid using methanol under acidic catalysis. Key considerations include:

- Temperature control : Reactions are often conducted at reflux (e.g., 60–80°C) to optimize ester formation while minimizing side reactions like hydrolysis.

- Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is critical for isolating the ester. Purity ≥95% is achievable with careful solvent selection .

- Safety : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Refer to safety protocols for handling corrosive catalysts (e.g., H₂SO₄) .

What safety precautions are essential when handling this compound in laboratory settings?

Level : Basic

Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store at 4°C in airtight containers to prevent degradation. Avoid exposure to moisture or strong bases to reduce hydrolysis risk .

- Waste disposal : Segregate organic waste and comply with institutional guidelines for hazardous chemical disposal. Neutralize acidic residues before disposal .

How can X-ray crystallography be applied to resolve the molecular structure of this compound?

Level : Advanced

Answer :

- Data collection : Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å). Ensure crystal quality by slow evaporation from a non-polar solvent .

- Refinement : Employ SHELXL for structure refinement. Key parameters include thermal displacement factors (Uᵢⱼ) and hydrogen-bonding networks. Validate using R-factor convergence (e.g., R₁ < 0.05) .

- Visualization : Tools like Mercury CSD aid in analyzing packing motifs and intermolecular interactions (e.g., C=O∙∙∙H-C hydrogen bonds) .

What are the key considerations for analyzing the ring conformation of this compound using puckering coordinates?

Level : Advanced

Answer :

- Coordinate system : Apply Cremer-Pople parameters (Q, θ, φ) to quantify out-of-plane displacements of the oxane ring. Calculate using atomic coordinates from crystallographic data .

- Pseudorotation analysis : Identify low-energy conformers (e.g., chair vs. boat) by comparing θ values. For six-membered rings, θ ≈ 0° indicates a chair conformation .

- Computational validation : Compare experimental results with DFT-optimized geometries (e.g., B3LYP/6-31G*) to assess conformational stability .

How does this compound react with organolithium reagents, and what are the implications for derivatization?

Level : Advanced

Answer :

- Mechanism : Methyl lithium deprotonates the ester’s α-H, forming a lithium enolate. Subsequent alkylation or acylation introduces functional groups (e.g., ketones) .

- Optimization : Use anhydrous conditions (e.g., THF at -78°C) to suppress side reactions. Monitor via TLC or NMR for intermediate trapping .

- Applications : Derivatization enables synthesis of complex scaffolds for drug discovery (e.g., β-keto esters) .

What spectroscopic techniques are optimal for characterizing this compound?

Level : Basic

Answer :

- ¹H/¹³C NMR : Identify ester groups (δ ~3.6 ppm for OCH₃; δ ~170 ppm for C=O). Compare with PubChem reference data .

- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of -OH bands (~3200 cm⁻¹) to verify purity .

- Mass spectrometry : Use ESI-MS to detect molecular ion [M+H]⁺ (theoretical m/z = 145.17) .

How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Level : Advanced

Answer :

- DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., carbonyl carbon). B3LYP/6-311+G(d,p) provides accurate charge distribution .

- Transition-state modeling : Simulate nucleophilic attack (e.g., by amines) using Gaussian or ORCA. Compare activation energies (ΔG‡) to predict reaction feasibility .

How can contradictions in experimental data regarding the compound’s stability under acidic conditions be resolved?

Level : Advanced

Answer :

- Controlled studies : Perform kinetic assays at varying pH (1–6) and temperatures (25–60°C). Monitor hydrolysis via HPLC to quantify degradation rates .

- Mechanistic analysis : Use isotopic labeling (e.g., D₂O) to trace protonation sites. Correlate with computational pKa predictions .

- Statistical validation : Apply ANOVA to assess reproducibility across replicate experiments .

What strategies optimize the synthesis yield and purity of this compound?

Level : Advanced

Answer :

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH vs. H₂SO₄) for esterification efficiency. Optimize catalyst loading (5–10 mol%) .

- Solvent selection : Use Dean-Stark traps with toluene to remove water and shift equilibrium toward ester formation .

- Quality control : Implement in-line FTIR to monitor reaction progress. Purify via preparative HPLC for high-purity batches .

What are the primary research applications of this compound in organic synthesis?

Level : Basic

Answer :

- Intermediate synthesis : Used to prepare chiral ligands (e.g., oxazoline derivatives) via functional group interconversion .

- Polymer chemistry : Acts as a monomer in ring-opening polymerization (ROP) to generate biodegradable polyesters .

- Enzyme studies : Probe substrate specificity in esterase-catalyzed hydrolysis reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.